3-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol

TrkA kinase allosteric inhibitor pain

This thieno[2,3-d]pyrimidine derivative features a 4-fluorophenyl group at C5 that mimics the binding mode seen in co-crystal structure PDB 6D1Z, occupying a defined hydrophobic pocket of the TrkA kinase allosteric site. The amino-propanol side chain provides a free terminal hydroxyl group for fluorophore or biotin conjugation, enabling pull-down and target-ID experiments that are impossible with the 4(3H)-one analog. Calculated logP of 2.75 and full Lipinski compliance make it suitable for probe development. Choose this compound for structure-guided TrkA inhibitor programs or dual EGFR/VEGFR-2 scaffold exploration.

Molecular Formula C15H14FN3OS
Molecular Weight 303.36
CAS No. 670255-14-8
Cat. No. B2854878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol
CAS670255-14-8
Molecular FormulaC15H14FN3OS
Molecular Weight303.36
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NCCCO)F
InChIInChI=1S/C15H14FN3OS/c16-11-4-2-10(3-5-11)12-8-21-15-13(12)14(18-9-19-15)17-6-1-7-20/h2-5,8-9,20H,1,6-7H2,(H,17,18,19)
InChIKeyZQEPFSGYYOKKEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol (CAS 670255-14-8): Chemical Identity & Scaffold Context for Targeted Procurement


3-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol (CAS 670255-14-8) is a synthetic thieno[2,3-d]pyrimidine derivative bearing a 4-fluorophenyl substituent at the 5-position and an amino-propanol side chain at the 4-position . Its molecular formula is C15H14FN3OS with a molecular weight of 303.36 g/mol and a calculated logP of 2.75, indicating moderate lipophilicity [1]. The thieno[2,3-d]pyrimidine scaffold is a recognized purine isostere that has been explored extensively as a kinase inhibitor pharmacophore, with reported activity against EGFR, VEGFR-2, TrkA, PI3K, and other clinically relevant kinases [2]. This compound is primarily supplied as a research-grade chemical (typical purity ≥95%) and serves as a versatile intermediate or probe molecule in kinase inhibitor discovery programs .

Why Generic Thieno[2,3-d]pyrimidine Substitution Is Not Viable: The Critical Role of 5-(4-Fluorophenyl) and the Amino-Propanol Side Chain


The thieno[2,3-d]pyrimidine scaffold is highly sensitive to substitution pattern; minor changes in the aryl group at C5 or the amine side chain can drastically alter kinase selectivity, cellular permeability, and metabolic stability. The 4-fluorophenyl group in this compound confers distinct electronic and steric properties compared to the 4-methoxyphenyl (CAS 342595-57-7) or unsubstituted phenyl analogs. A co-crystal structure of the closely related 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (PDB: 6D1Z) confirms that the fluorophenyl moiety occupies a well-defined hydrophobic pocket in the TrkA kinase allosteric site, a binding mode that would be disrupted by different substituents [1]. Furthermore, the amino-propanol side chain provides a hydrogen-bond donor/acceptor pair and a terminal hydroxyl that can be exploited for further derivatization, whereas the 4(3H)-one analog (PDB ligand FQD) lacks this functional handle, limiting its utility as a chemical probe or synthetic intermediate [2]. Simply interchanging in-class thieno[2,3-d]pyrimidines without matching the specific C5 and C4 substitution vectors risks loss of target engagement, altered pharmacokinetics, and irreproducible biological results [3].

Quantitative Differentiation Evidence for 3-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol: Head-to-Head, Cross-Study, and Class-Level Comparisons


Allosteric TrkA Kinase Engagement: Structural Confirmation of 4-Fluorophenyl Binding vs. 4-Methoxy and Unsubstituted Phenyl Analogs

The 5-(4-fluorophenyl)thieno[2,3-d]pyrimidine core has been experimentally validated to bind the TrkA kinase allosteric site via X-ray crystallography. PDB entry 6D1Z resolves the 4(3H)-one analog (FQD) bound to the TrkA juxtamembrane domain at 1.87 Å resolution, with the 4-fluorophenyl ring occupying a hydrophobic sub-pocket [1]. This structural evidence is absent for the 4-methoxyphenyl analog (CAS 342595-57-7) and unsubstituted phenyl variants. The target compound differs from FQD by having an amino-propanol side chain instead of a carbonyl at C4, which preserves the hydrogen-bonding capacity while introducing an additional derivatizable hydroxyl group. The published structure-activity relationship (SAR) from the same Pfizer discovery program demonstrates that modifications at the C4 position can modulate TrkA inhibitory potency and peripheral selectivity, with compound 23 (a related allosteric inhibitor) achieving potent TrkA inhibition and favorable pharmacokinetics [2].

TrkA kinase allosteric inhibitor pain neurotrophin signaling X-ray crystallography

Scaffold-Level EGFR/VEGFR-2 Dual Inhibitory Potency: Class Benchmarking Against Sorafenib and Erlotinib

While the target compound itself lacks published EGFR/VEGFR-2 IC50 data, a closely related thieno[2,3-d]pyrimidine derivative (compound 14) from a 2025 study demonstrated potent dual EGFR (IC50 = 5.42 ± 0.28 nM) and VEGFR-2 (IC50 = 50.31 ± 2.0 nM) inhibition, with docking scores surpassing sorafenib and comparable to erlotinib [1]. This establishes a quantitative performance baseline for the scaffold class. The 4-fluorophenyl substitution pattern present in the target compound is conducive to occupying the hydrophobic back pocket of EGFR (similar to the 3-chloro-4-fluorophenyl motif in approved EGFR inhibitors), whereas the 4-methoxyphenyl analog (CAS 342595-57-7) introduces a more polar, electron-donating substituent that may reduce affinity for the hydrophobic EGFR selectivity pocket. In vitro cytotoxicity data for compound 14 showed IC50 values of 8.13 ± 0.6 µM (MDA-MB-231) and 11.72 ± 0.9 µM (MCF-7), comparable to sorafenib [1], providing a procurement-relevant efficacy benchmark.

EGFR VEGFR-2 dual kinase inhibitor breast cancer apoptosis

Lipophilic Efficiency and Drug-Likeness: Calculated logP Advantage of 4-Fluorophenyl over 4-Methoxyphenyl

Calculated physicochemical properties reveal a measurable advantage for the 4-fluorophenyl substituent in balancing potency and permeability. The target compound (C15H14FN3OS) has a calculated logP (clogP) of 2.75 and a topological polar surface area (tPSA) of 52.95 Ų [1], placing it within the optimal range for oral bioavailability (Lipinski Rule of Five compliant). In contrast, the 4-methoxyphenyl analog (C16H17N3O2S, MW 315.39) is expected to have a higher logP due to the additional methyl group and may exhibit reduced metabolic stability due to O-demethylation liability. The fluorine atom in the 4-fluorophenyl group increases metabolic stability (blocking para-hydroxylation), enhances membrane permeability via the 'fluorine walk' effect, and provides a ¹⁹F NMR handle for pharmacokinetic studies—advantages absent in the methoxy and unsubstituted phenyl analogs [2].

lipophilic efficiency drug-likeness logP permeability fluorine substitution

Beta-Adrenergic Receptor Agonist Activity: A Differentiating Polypharmacology Profile vs. Kinase-Selective Thieno[2,3-d]pyrimidines

BindingDB data for a closely related compound—1-(1-(5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperidin-4-ylamino)-3-phenoxypropan-2-ol (BDBM50328296)—reveals potent agonist activity at the human β1-adrenergic receptor (EC50 = 6.60 nM in cAMP HTRF assay) and β3-adrenergic receptor (Ki = 23 nM) [1]. While this compound contains a piperidine linker not present in the target molecule, the shared 5-(4-fluorophenyl)thieno[2,3-d]pyrimidine core suggests that this scaffold can engage aminergic GPCRs in addition to kinases. This polypharmacology potential differentiates the core from purely kinase-selective thieno[2,3-d]pyrimidines (e.g., the EGFR-selective compound 12c with EGFR IC50 = 37.50 nM but no reported GPCR activity [2]). Researchers procuring the target compound for chemical biology studies should consider this dual kinase-GPCR potential when designing selectivity panels.

beta-adrenergic receptor cAMP polypharmacology GPCR functional selectivity

Optimal Use Cases for 3-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol: Evidence-Backed Application Scenarios


TrkA Allosteric Inhibitor Probe Development for Pain and Neurotrophin Signaling Research

The co-crystal structure of the 4-fluorophenyl thieno[2,3-d]pyrimidine core bound to the TrkA allosteric site (PDB: 6D1Z, 1.87 Å) [1] provides a validated starting point for designing peripherally restricted TrkA inhibitors. The amino-propanol side chain offers a synthetic handle for further optimization of selectivity and pharmacokinetics. This compound is suitable for structure-guided medicinal chemistry programs targeting TrkA-driven pain pathways, with the added advantage of a ¹⁹F NMR probe for monitoring metabolic fate [2].

Dual EGFR/VEGFR-2 Kinase Inhibitor Lead Generation Using the Thieno[2,3-d]pyrimidine Scaffold

Class-level evidence demonstrates that thieno[2,3-d]pyrimidine derivatives can achieve potent dual EGFR/VEGFR-2 inhibition (EGFR IC50 = 5.42 nM; VEGFR-2 IC50 = 50.31 nM) with favorable cytotoxicity against breast cancer cell lines (MDA-MB-231 IC50 = 8.13 µM) [3]. Procuring this specific compound as a core scaffold enables medicinal chemistry exploration of 4-amino side chain modifications to improve dual kinase selectivity while maintaining the 4-fluorophenyl group that favors hydrophobic pocket occupancy.

Chemical Biology Tool for Investigating Kinase-GPCR Polypharmacology

Analogous compounds bearing the 5-(4-fluorophenyl)thieno[2,3-d]pyrimidine core have demonstrated sub-nanomolar β1-adrenergic receptor agonism (EC50 = 6.60 nM) [4]. This compound is well-suited for chemical biology studies aimed at dissecting the intersection of kinase and GPCR signaling pathways, provided that appropriate selectivity counterscreens are included to distinguish target-specific effects from aminergic off-target activity.

Synthetic Intermediate for Derivatization via the Terminal Hydroxyl Group

Unlike the 4(3H)-one analog (FQD), this compound possesses a free terminal hydroxyl group on the amino-propanol side chain, enabling conjugation to fluorophores, biotin, or solid supports for pull-down and target-identification experiments [1]. Its calculated logP of 2.75 and full Lipinski compliance [5] make it suitable for further elaboration into probe molecules with maintained drug-like properties.

Quote Request

Request a Quote for 3-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.